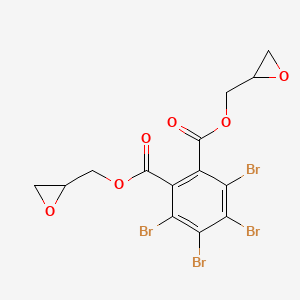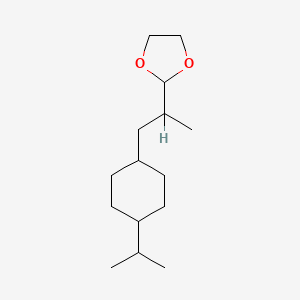
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane typically involves the reaction of 4-isopropylcyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include:
Temperature: 60-80°C
p-Toluenesulfonic acid or sulfuric acidSolvent: Toluene or benzene
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane ring can be opened and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in aqueous medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Diols
Substitution: Various substituted cyclohexyl derivatives
Aplicaciones Científicas De Investigación
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane involves its interaction with molecular targets through its dioxolane ring. The ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The isopropyl and methylethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cyclic hydrocarbon with similar structural features but lacks the dioxolane ring.
1,3-Dioxolane: A simpler dioxolane compound without the cyclohexyl and isopropyl substitutions.
4-Isopropylcyclohexanol: A related compound with similar substituents but different functional groups.
Uniqueness
2-(2-(4-Isopropylcyclohexyl)-1-methylethyl)-1,3-dioxolane is unique due to its combination of a dioxolane ring with a substituted cyclohexyl group. This structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
93963-43-0 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
2-[1-(4-propan-2-ylcyclohexyl)propan-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C15H28O2/c1-11(2)14-6-4-13(5-7-14)10-12(3)15-16-8-9-17-15/h11-15H,4-10H2,1-3H3 |
Clave InChI |
NEEOYEFZBXPYEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)CC(C)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



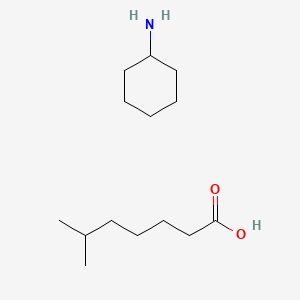
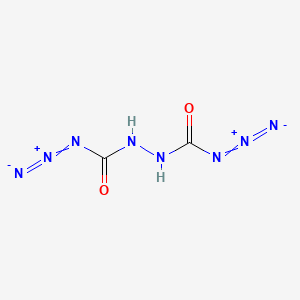

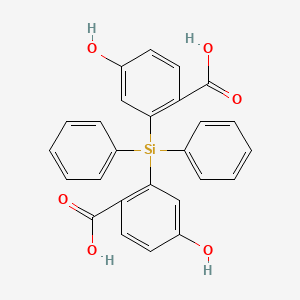

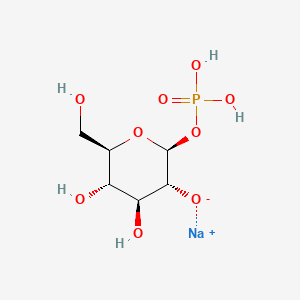
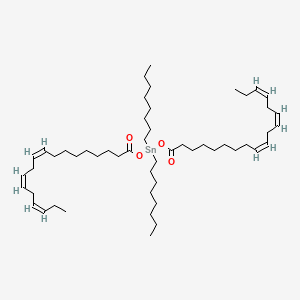

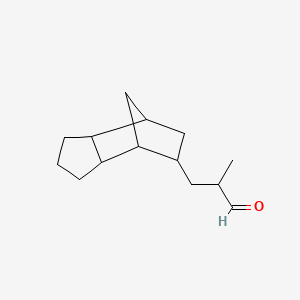
![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)


